

Technical Guide: 2-Bromo-3-phenylpropanoyl chloride[1]

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Compound of Interest

Compound Name:	2-Bromo-3-phenylpropanoyl chloride
CAS No.:	42762-86-7
Cat. No.:	B1266930

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Executive Summary

This technical guide provides a comprehensive analysis of **2-bromo-3-phenylpropanoyl chloride** (CAS: 42762-86-7), a critical bifunctional electrophile in organic synthesis. It is widely utilized as a chiral building block for peptidomimetics,

-lactam antibiotics, and phenylalanine derivatives. This document details its physicochemical properties, with a specific focus on isotopic mass distribution for analytical validation, and outlines rigorous synthetic protocols and reactivity profiles.

Physicochemical Profile & Molecular Weight

Analysis[1][2][3][4]

Core Identifiers

Property	Detail
IUPAC Name	2-Bromo-3-phenylpropanoyl chloride
CAS Number	42762-86-7
Molecular Formula	
Appearance	Clear colorless to light yellow liquid (often hydrolyzes to white solid on exposure to moisture)
Solubility	Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols

Molecular Weight & Isotopic Distribution

For researchers using Mass Spectrometry (MS) for validation, the "average" molecular weight is insufficient due to the significant natural abundance of Bromine (

) and Chlorine (

) isotopes.

- Average Molecular Weight: 247.52 g/mol
- Monoisotopic Mass (): 245.94 g/mol

Mass Spectrum Validation Pattern: The presence of one bromine and one chlorine atom creates a distinct isotopic envelope. You must look for a triad of peaks rather than a single molecular ion (

).

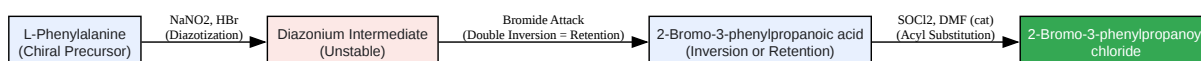
Isotope Combination	Mass (m/z)	Approx. Relative Intensity
M ()	245.94	100% (Base)
M+2 (&)	247.94	~130% (Overlap of Br/Cl contributions)
M+4 ()	249.94	~30%

Expert Insight: The M+2 peak is often slightly higher than the M peak because the isotope is nearly equal in abundance to , and the contribution adds to this signal.

Synthetic Pathways & Mechanism[5][6][7]

The synthesis of **2-bromo-3-phenylpropanoyl chloride** typically proceeds from Phenylalanine via a "retention of configuration" strategy, despite the intermediate steps.

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway from L-Phenylalanine to the target acid chloride.^{[1][2][3]}

Critical Synthetic Considerations

- Diazotization (Step 1): Treating phenylalanine with NaNO_2 and HCl forms an unstable diazonium salt. The subsequent displacement by bromide can occur with retention of configuration due to the participation of the neighboring carboxylate group (forming a transient α -lactone intermediate), which forces a double inversion mechanism.
- Chlorination (Step 2): The conversion of the carboxylic acid to the acid chloride is standard but requires care to prevent racemization.
 - Reagent: Thionyl Chloride (SOCl_2) is preferred over PCl_5 to simplify purification (gaseous byproducts) and PCl_3 .
 - Catalyst: A drop of DMF (Dimethylformamide) forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction at lower temperatures to preserve stereochemistry.

Experimental Protocol: Acid to Acid Chloride

Objective: Convert 2-bromo-3-phenylpropanoic acid to **2-bromo-3-phenylpropanoyl chloride**.

Safety: Work in a fume hood. Reagents are corrosive and lachrymators.

- Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (or

line).

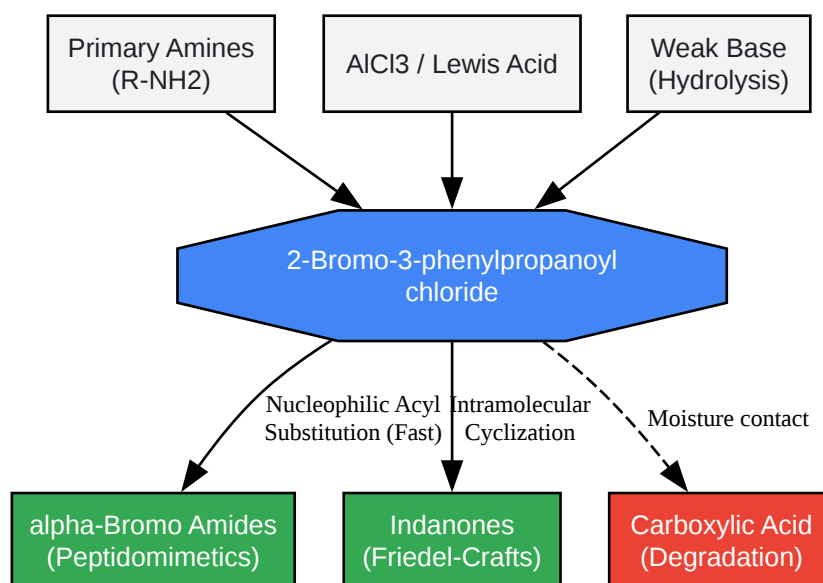
- Loading: Add 10.0 g (43.6 mmol) of 2-bromo-3-phenylpropanoic acid.
- Solvent/Reagent: Add 30 mL of anhydrous Dichloromethane (DCM) followed by 6.4 mL (87 mmol, 2.0 eq) of Thionyl Chloride.
- Catalysis: Add 2-3 drops of anhydrous DMF.
- Reaction: Stir at room temperature for 30 minutes, then gently reflux () for 2-3 hours.
 - Endpoint: Cessation of gas evolution ().
- Workup:
 - Remove solvent and excess under reduced pressure (rotary evaporator).
 - Note: Do not use a water bath >40°C to avoid racemization.
 - Add dry Toluene (10 mL) and re-evaporate to azeotrope trace thionyl chloride.
- Yield: The resulting yellow oil is sufficiently pure for most nucleophilic acyl substitutions.

Reactivity & Applications

The molecule possesses two electrophilic sites: the acyl chloride carbonyl (hard electrophile) and the

-carbon (soft electrophile).

Reactivity Divergence (Graphviz)



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Figure 2: Divergent reactivity pathways based on nucleophile choice.

Key Applications in Drug Discovery

- Peptidomimetics: Reaction with amino acid esters yields dipeptides containing an -bromo group. This bromide can be displaced by azides (for "Click" chemistry) or thiols to create constrained cyclic peptides.
- -Lactam Synthesis: In the presence of imines and a base (Staudinger synthesis), this acid chloride undergoes [2+2] cycloaddition to form -lactam rings, the core structure of penicillin-class antibiotics.

References

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